molecular formula C12H15N3O2S B2707629 4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol CAS No. 485773-48-6

4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B2707629
CAS No.: 485773-48-6
M. Wt: 265.33
InChI Key: SOCQNQLDAHTXJF-UHFFFAOYSA-N
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Description

4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol typically involves the reaction of 2-methoxyphenol with ethyl bromoacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted triazole derivatives. These products can have different biological and chemical properties, making them useful in various applications .

Mechanism of Action

The mechanism of action of 4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives such as:

Uniqueness

4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol is unique due to its specific substituents, which confer distinct biological and chemical properties. The presence of the ethyl and methoxyphenyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-ethyl-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-3-15-11(13-14-12(15)18)8-17-10-7-5-4-6-9(10)16-2/h4-7H,3,8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCQNQLDAHTXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)COC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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